3-Phenyl-2H-indazol-2-ol
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Overview
Description
3-Phenyl-2H-indazol-2-ol is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-indazol-2-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . Additionally, the reductive cyclization of nitrobenzonitriles followed by N-N bond formation is also employed .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-indazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted indazoles, reduced indazole derivatives, and oxidized forms of the compound .
Scientific Research Applications
3-Phenyl-2H-indazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-indazol-2-ol involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes and receptors involved in disease processes. For example, it can inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound also targets microbial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2H-indazol-3-ol
- 2-Phenyl-2H-indazol-3-ol
- 3-Phenyl-1H-indazol-2-ol
Uniqueness
3-Phenyl-2H-indazol-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
109871-16-1 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-3-phenylindazole |
InChI |
InChI=1S/C13H10N2O/c16-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-15/h1-9,16H |
InChI Key |
QPZBSWZJHWUXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2O |
Origin of Product |
United States |
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